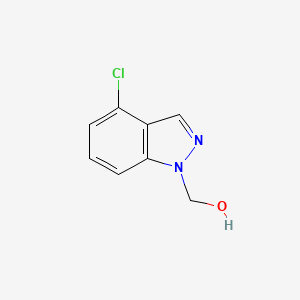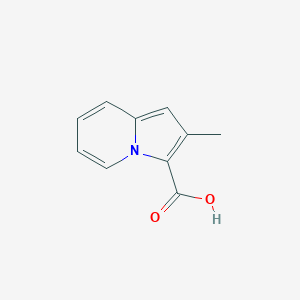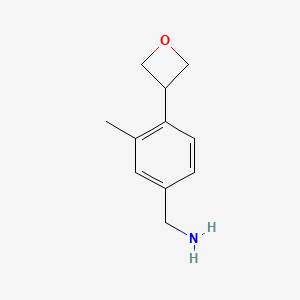
1-Chloro-8-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It belongs to the class of halogenated naphthalenes, which are derivatives of naphthalene substituted with halogen atoms
Vorbereitungsmethoden
The synthesis of 1-Chloro-8-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 1-chloronaphthalene using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and are carried out at room temperature to moderate temperatures to ensure controlled fluorination.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agents and solvents can vary based on the desired purity and scale of production.
Analyse Chemischer Reaktionen
1-Chloro-8-fluoronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as inhibitors of certain enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 1-Chloro-8-fluoronaphthalene exerts its effects depends on the specific application. In nucleophilic aromatic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups on the naphthalene ring stabilizes the transition state, facilitating the substitution process.
In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the structure of the compound and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-8-fluoronaphthalene can be compared with other halogenated naphthalenes, such as:
1-Chloro-4-fluoronaphthalene: Similar in structure but with the fluorine atom in a different position, leading to different reactivity and applications.
1-Bromo-8-fluoronaphthalene: Substitution of chlorine with bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-Fluoronaphthalene: Lacks the chlorine atom, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C10H6ClF |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
1-chloro-8-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H |
InChI-Schlüssel |
VBWIRWMWBMCOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)





